

Thermochemistry of Magnesium Bromide Hydrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium bromide hydrate*

Cat. No.: *B6302090*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bromide ($MgBr_2$) is a hygroscopic salt that readily forms a series of hydrates upon exposure to moisture. The most common of these is magnesium bromide hexahydrate ($MgBr_2 \cdot 6H_2O$). The thermochemical properties of these hydrates are of significant interest in various fields, including materials science for thermal energy storage applications, pharmaceutical drug development as excipients or in synthesis, and in understanding geochemical processes. This technical guide provides a comprehensive overview of the thermochemistry of **magnesium bromide hydrates**, detailing their thermodynamic properties, dehydration behavior, and the experimental protocols used for their characterization.

Thermochemical Data

The thermodynamic stability and transformations of **magnesium bromide hydrates** are governed by their fundamental thermochemical properties. The following tables summarize the available quantitative data for anhydrous magnesium bromide and its hexahydrate. Data for the lower hydrates (tetrahydrate, dihydrate, and monohydrate) are less readily available in the literature and can be estimated based on the well-characterized hexahydrate and anhydrous forms.

Table 1: Standard Molar Thermochemical Properties of Anhydrous Magnesium Bromide ($MgBr_2$) at 298.15 K [1][2][3][4][5]

Property	Symbol	Value	Units
Standard Enthalpy of Formation	Δ_fH°	-524.3	kJ/mol
Standard Molar Entropy	S°	117.2	J/mol·K
Gibbs Free Energy of Formation	Δ_fG°	-503.8	kJ/mol
Heat Capacity (at constant pressure)	C_p	70.0	J/mol·K

Table 2: Standard Molar Thermochemical Properties of Magnesium Bromide Hexahydrate ($MgBr_2 \cdot 6H_2O$) at 298.15 K[2]

Property	Symbol	Value	Units
Standard Enthalpy of Formation	Δ_fH°	-2410.0	kJ/mol
Standard Molar Entropy	S°	397	J/mol·K
Gibbs Free Energy of Formation	Δ_fG°	-2055.7	kJ/mol

Dehydration of Magnesium Bromide Hydrates

Magnesium bromide hexahydrate undergoes a stepwise dehydration upon heating, forming a series of lower hydrates before becoming anhydrous. The temperature ranges for the stability of these hydrates have been investigated using techniques such as X-ray powder diffraction.[4] [6]

Table 3: Dehydration Steps and Temperature Ranges for **Magnesium Bromide Hydrates**[4][6]

Dehydration Reaction	Temperature Range (K)
$\text{MgBr}_2 \cdot 6\text{H}_2\text{O} \rightarrow \text{MgBr}_2 \cdot 4\text{H}_2\text{O} + 2\text{H}_2\text{O}$	332 - 367
$\text{MgBr}_2 \cdot 4\text{H}_2\text{O} \rightarrow \text{MgBr}_2 \cdot 2\text{H}_2\text{O} + 2\text{H}_2\text{O}$	361 - 380
$\text{MgBr}_2 \cdot 2\text{H}_2\text{O} \rightarrow \text{MgBr}_2 \cdot \text{H}_2\text{O} + \text{H}_2\text{O}$	375 - 390
$\text{MgBr}_2 \cdot \text{H}_2\text{O} \rightarrow \text{MgBr}_2 + \text{H}_2\text{O}$	> 390

The overlapping temperature regions indicate that these dehydration steps may not be perfectly distinct and can occur concurrently to some extent.

Experimental Protocols

The determination of the thermochemical properties of **magnesium bromide hydrates** involves several key experimental techniques. Detailed protocols for these are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and the stoichiometry of the dehydration steps of **magnesium bromide hydrates**.

Methodology:

- Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
- Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of **magnesium bromide hydrate** into a TGA crucible (e.g., alumina or platinum).
- Experimental Conditions:
 - Atmosphere: Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove evolved water vapor.
 - Temperature Program: Heat the sample from ambient temperature to a final temperature above the final dehydration step (e.g., 500 K) at a constant heating rate (e.g., 10 K/min).

- Data Analysis: The resulting TGA curve plots mass loss as a function of temperature. The stepwise mass losses correspond to the loss of water molecules. From the mass loss at each step, the number of water molecules lost can be calculated to determine the stoichiometry of the intermediate hydrates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy changes (ΔH) associated with the dehydration and phase transitions of **magnesium bromide hydrates**.

Methodology:

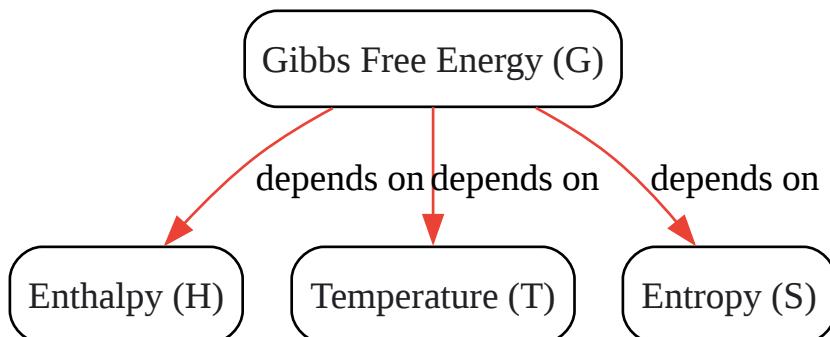
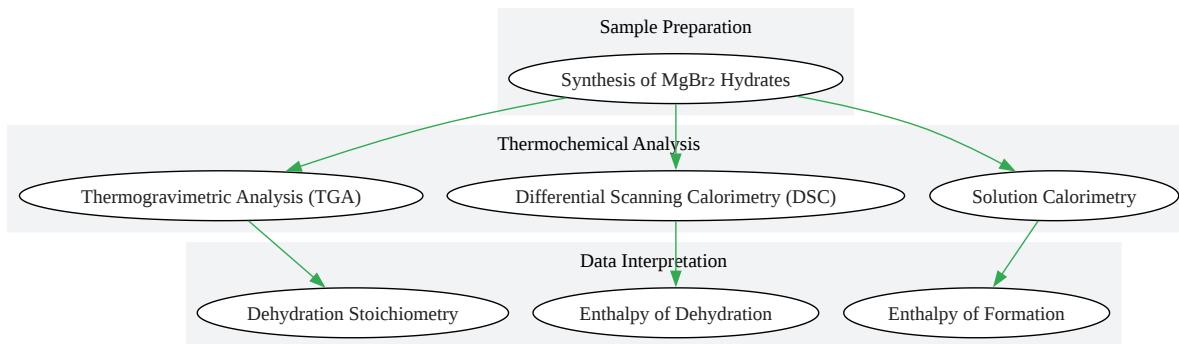
- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
- Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of the **magnesium bromide hydrate** into a DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.
- Experimental Conditions:
 - Atmosphere: Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.
 - Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a temperature above the final dehydration step at a controlled heating rate (e.g., 10 K/min).
- Data Analysis: The DSC curve shows the differential heat flow between the sample and the reference as a function of temperature. Endothermic peaks correspond to dehydration steps. The area under each peak is integrated to determine the enthalpy change of the corresponding transition.

Solution Calorimetry

Objective: To determine the enthalpy of formation of **magnesium bromide hydrates** by measuring the enthalpy of solution.

Methodology:

- Calorimeter Calibration: Determine the heat capacity of the calorimeter by performing a reaction with a known enthalpy change or by using an electrical heater.
- Solvent Preparation: Place a known volume of a suitable solvent (e.g., deionized water or a dilute acid solution) into the calorimeter and allow it to reach thermal equilibrium.
- Enthalpy of Solution of the Hydrate:
 - Accurately weigh a sample of the **magnesium bromide hydrate**.
 - Add the hydrate to the solvent in the calorimeter and record the temperature change until a stable final temperature is reached.
 - Calculate the heat of solution ($\Delta H_{sol,hydrat}$) from the temperature change and the heat capacity of the calorimeter and its contents.
- Enthalpy of Solution of the Anhydrous Salt:
 - Repeat the procedure with an accurately weighed sample of anhydrous magnesium bromide to determine its heat of solution ($\Delta H_{sol,anhydrous}$).
- Calculation of Enthalpy of Hydration: The enthalpy of hydration (ΔH_{hyd}) can be calculated using Hess's Law:



$$\Delta H_{hyd} = \Delta H_{sol,anhydrous} - \Delta H_{sol,hydrat}$$

The enthalpy of formation of the hydrate can then be determined using the known enthalpy of formation of the anhydrous salt and water.

Visualizations

Dehydration Pathway of Magnesium Bromide Hexahydrate

The stepwise dehydration of magnesium bromide hexahydrate can be visualized as a series of sequential reactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spegroup.ru [spegroupru]

- 2. magnesium bromide [webbook.nist.gov]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. researchgate.net [researchgate.net]
- 5. Magnesium bromide | 7789-48-2 [chemicalbook.com]
- 6. Dehydration of Magnesium Bromide Hexahydrate Studied by in situ X-ray Powder Diffraction | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Thermochemistry of Magnesium Bromide Hydrates: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6302090#thermochemistry-of-magnesium-bromide-hydrates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com